N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield of the reaction, and the properties of the products .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis and Biological Activity
The chemical compound N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, due to its complex structure, is of significant interest in various fields of scientific research, particularly in the synthesis and study of its biological activity. While the specific compound was not directly found in the available literature, related research on benzamide derivatives and their synthesis provides insights into the methods and potential applications of similar compounds.
Benzamide derivatives, including those related to N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, have been extensively studied for their diverse biological activities. These compounds have shown potential in antihistaminic, antihelmintic, antifungal, and antibacterial applications due to their unique structural features (Mobinikhaledi, Foroughifar, & Fallah, 2006).
Antiviral Activities
Research on benzamide-based 5-aminopyrazoles and their derivatives has demonstrated significant antiviral activities, particularly against bird flu influenza (H5N1), showcasing the potential of benzamide derivatives in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020). This area of research is crucial for developing new treatments for emerging viral threats.
Antimicrobial and Antioxidant Properties
The synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has been explored for antimicrobial activity. These compounds have shown excellent broad-spectrum antimicrobial activity against bacterial and fungal cultures, highlighting the potential of benzoxazole derivatives in antimicrobial drug development (Padalkar et al., 2014). Additionally, N-substituted benzyl/phenyl acetamides based on the pyrazolobenzothiazine ring system have been synthesized and evaluated for antioxidant activities, demonstrating moderate to significant radical scavenging activity (Ahmad et al., 2012).
Antiarrhythmic Effects
Research on 6-hydroxy-5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine analogues has revealed potential antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury. These findings suggest the therapeutic potential of such compounds in the treatment of cardiac arrhythmias (Koini et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYGAZVJQCBOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.